4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

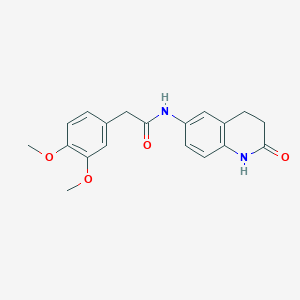

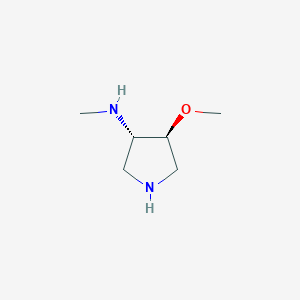

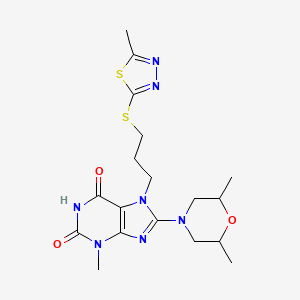

4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide is a chemical compound with a molecular weight of 257.13 . It is a powder in physical form . The IUPAC name for this compound is 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Amino-2-bromopyridine has been used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrN2O/c11-8-1-2-9(13-7-8)10(12)3-5-14-6-4-10/h1-2,7H,3-6,12H2 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Amination Reactions

Copper-Catalyzed Amination : Bromopyridine is transformed into aminopyridine under copper catalysis with excellent yield. This demonstrates its utility in amination reactions, emphasizing the efficiency and mild reaction conditions (Lang et al., 2001).

Palladium-Catalyzed Amination : The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines is explored, revealing mechanisms involving palladium-catalyzed amination and base-assisted nucleophilic aromatic substitution (Loones et al., 2007).

Role in Schiff Base Formation : 4-Methylpyridin-2-amine's reaction with bromothiophene derivatives forms Schiff bases, indicating its role in imine hydrolysis and the significance in catalyzed reactions (Ahmad et al., 2019).

Structural and Synthetic Applications

Hydrogen Bonding and Protonation : Research on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including compounds structurally similar to 4-(3-Bromopyridin-2-yl)oxan-4-amine, highlights different sites of protonation and hydrogen bonding patterns (Böck et al., 2021).

Synthesis of Polyhalopyridines : A palladium-xantphos complex catalyzes the selective amination of polyhalopyridines, demonstrating the utility of bromopyridine derivatives in synthesizing complex organic structures (Ji et al., 2003).

Aryl Halide Isomerization : Base-catalyzed isomerization of aryl halides, including 3-bromopyridines, is used for selective etherification, hydroxylation, and amination, revealing the versatility of such compounds in synthetic chemistry (Puleo & Bandar, 2020).

Catalysis and Reaction Mechanisms

Palladium-Catalyzed Cyclization : The cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids, catalyzed by palladium, forms oxo-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, indicating its role in complex catalytic processes (Cho & Kim, 2008).

Palladium-Catalyzed Cross-Coupling : Suzuki cross-coupling reactions of bromopyridin-3-amine derivatives are studied, showing their potential in the synthesis of novel pyridine-based derivatives with diverse applications (Ahmad et al., 2017).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-(3-bromopyridin-2-yl)oxan-4-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O.HI/c11-8-2-1-5-13-9(8)10(12)3-6-14-7-4-10;/h1-2,5H,3-4,6-7,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITINIOCFISXQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=C(C=CC=N2)Br)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide](/img/structure/B2436823.png)

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2436826.png)

![N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2436831.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2436834.png)

![1-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2436837.png)

![8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2436840.png)